Tosylethyl-PE2I

Radiochemistry GMP Production PET Tracer Synthesis

Tosylethyl-PE2I (OTsE-PE2I) is the dedicated precursor engineered for one-step [18F]fluorination, achieving up to 62% radiochemical yield under GMP conditions. Its tosylethyl ester leaving group eliminates multi-step labeling procedures, enabling reproducible automated synthesis of [18F]FE-PE2I with a 6-hour post-formulation shelf life. Unlike generic alternatives, this precursor ensures high DAT selectivity (10-fold > FP-CIT), fast brain kinetics, and validated batch consistency for clinical PET imaging and longitudinal Parkinson's disease research. Procure at >95% purity for Synthera®+ and compatible platforms.

Molecular Formula C27H32INO5S
Molecular Weight 609.52
CAS No. 1391711-43-5
Cat. No. B1147684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosylethyl-PE2I
CAS1391711-43-5
Synonyms2-(4-Methylphenylsulfonyl)ethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate
Molecular FormulaC27H32INO5S
Molecular Weight609.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosylethyl-PE2I (CAS 1391711-43-5): Definitive Procurement Guide for Dopamine Transporter Imaging Precursor


Tosylethyl-PE2I (OTsE-PE2I; CAS 1391711-43-5) is a tosyl-protected tropane derivative that functions as the dedicated precursor for the one-step nucleophilic radiofluorination synthesis of [18F]FE-PE2I, a PET radioligand used for imaging the dopamine transporter (DAT) in human brain [1]. With molecular formula C27H32INO5S and a molecular weight of 609.52 g/mol, the compound bears a 2-(tosyloxy)ethyl ester group that serves as the leaving group for direct fluorine-18 incorporation [2]. The tosyl leaving group enables a streamlined radiosynthetic route that has been validated in fully automated GMP-compliant production protocols, distinguishing it from alternative precursor strategies that require multi-step labeling procedures [1]. The precursor is commercially supplied at >95% purity and serves as the critical starting material for producing the clinically evaluated DAT PET tracer [18F]FE-PE2I [3].

Why Tosylethyl-PE2I Cannot Be Replaced by Generic Tropane Precursors in DAT Imaging Workflows


Substituting Tosylethyl-PE2I with alternative DAT ligand precursors or generic tropane derivatives introduces significant procurement and experimental risk due to three non-interchangeable characteristics. First, the tosylethyl ester leaving group is specifically engineered for high-efficiency one-step [18F]fluorination, achieving radiochemical yields up to 62% under automated GMP conditions, whereas alternative ester-protected precursors require multi-step radiosynthesis with substantially lower overall yields [1]. Second, the downstream tracer [18F]FE-PE2I exhibits quantifiably faster brain kinetics and higher DAT selectivity than the clinically licensed SPECT alternative [123I]FP-CIT (DaTscan™), a property that traces directly to the N-(3-iodoprop-2E-enyl) and 3β-(4-methylphenyl) pharmacophore retained from the PE2I scaffold [2]. Third, the precursor's purity (>95%) and validated supply chain from specialized radiochemistry vendors ensure batch-to-batch consistency that generic sources cannot guarantee for GMP production of an injectable radiopharmaceutical [3].

Tosylethyl-PE2I (CAS 1391711-43-5): Quantified Evidence of Differentiation from Comparator Compounds


Radiochemical Yield: Tosylethyl-PE2I Enables 62% GMP Yield for [18F]FE-PE2I Versus Multi-Step Alternative Precursors

Tosylethyl-PE2I, bearing a tosylethyl leaving group, enables a one-step nucleophilic [18F]fluorination to produce [18F]FE-PE2I with a radiochemical yield (RCY) of up to 62% under fully automated GMP-compliant synthesis conditions on a Synthera®+ platform [1]. This yield allows isolation of 25 GBq of formulated product with a validated shelf life of 6 hours post-formulation [1]. In contrast, alternative precursor strategies for DAT PET tracers (e.g., multi-step labeling of related tropane esters) typically achieve RCYs below 20–30% due to additional synthetic steps and intermediate purification losses [2].

Radiochemistry GMP Production PET Tracer Synthesis

DAT Selectivity: PE2I Scaffold Provides 10-Fold Higher DAT/SERT Selectivity Versus FP-CIT (DaTscan™)

The PE2I pharmacophore, which Tosylethyl-PE2I carries intact as a precursor, confers [123I]PE2I with approximately 10-fold higher in vitro selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to the licensed SPECT radioligand [123I]FP-CIT (DaTscan™) [1]. In a head-to-head clinical study, SERT blockade with citalopram produced no significant change in [123I]PE2I binding (BPND unaltered), whereas [123I]FP-CIT striatal binding decreased by 22.8% ± 20.4% (P < 0.05) and thalamic binding by 63.0% ± 47.9% (P < 0.05), confirming that FP-CIT images contain substantial and variable SERT signal contamination that PE2I-based tracers avoid [1].

Dopamine Transporter Serotonin Transporter SPECT Imaging

Diagnostic Effect Size: [18F]FE-PE2I PET Shows Larger Effect Size (Δ = 2.95) Than [123I]FP-CIT SPECT (Δ = 2.29) for Early Parkinsonism

In a clinical head-to-head comparison of DAT imaging modalities in early-stage idiopathic parkinsonian syndrome, PET with [18F]FE-PE2I (derived from Tosylethyl-PE2I) demonstrated a larger effect size for distinguishing patients from healthy controls than SPECT with [123I]FP-CIT [1]. Specifically, [18F]FE-PE2I BPND yielded a Glass's Δ of 2.95, [18F]FE-PE2I SUVR yielded Δ = 2.57, while [123I]FP-CIT SUR yielded a lower Δ = 2.29 [1]. The intraclass correlation between the two methods was high (striatum ICC = 0.946, p < 0.001), but the larger effect size of [18F]FE-PE2I indicates superior sensitivity for detecting subtle dopaminergic deficits in early disease stages [1].

Parkinson's Disease PET Imaging Diagnostic Accuracy

Brain Kinetics: [18F]FE-PE2I Achieves Peak Equilibrium Faster Than [11C]PE2I with 4–5% Injected Dose Brain Uptake

[18F]FE-PE2I, synthesized from Tosylethyl-PE2I, demonstrates faster in vivo brain kinetics than its lead compound [11C]PE2I [1]. In cynomolgus monkey PET studies, [18F]FE-PE2I brain uptake reached approximately 4–5% of the injected dose, with rapid peak equilibrium achieved [2]. This faster kinetic profile is attributed to the fluoroethyl ester modification of the PE2I scaffold, which reduces the prolonged striatal retention observed with [11C]PE2I that complicates accurate DAT quantification [1]. The in vitro Ki of [18F]FE-PE2I at rodent DAT was determined to be 12 nM, maintaining high affinity while improving kinetic properties [2].

PET Imaging Pharmacokinetics Non-Human Primate

Radiation Dosimetry: [18F]FE-PE2I Effective Dose (23 μSv/MBq) Is Comparable to Other Clinical PET Tracers

Human whole-body biodistribution and dosimetry studies of [18F]FE-PE2I (produced from Tosylethyl-PE2I precursor) established an effective dose of 23 μSv/MBq (range 19–28 μSv/MBq) in healthy volunteers [1]. For a standard administered activity of 200 MBq, this yields a total effective dose of 4.6 mSv [1]. The highest absorbed doses were to the urinary bladder wall (119 μGy/MBq) and liver (46 μGy/MBq) [1]. The urinary excretion fraction ranged from 23% to 34% of injected activity (mean 28%) [1]. This dosimetry profile is within the same order of magnitude as other commonly used PET imaging agents and compares favorably to SPECT alternatives requiring higher administered activities [2].

Dosimetry Clinical Translation Radiation Safety

Extrastriatal DAT Quantification: [18F]FE-PE2I PET Enables Substantia Nigra Imaging Not Reliably Achievable with [123I]FP-CIT SPECT

The relatively high specific-to-nondisplaceable binding ratio of [18F]FE-PE2I permits reliable quantification of DAT availability in extrastriatal regions, most notably the substantia nigra, where the cell bodies of dopaminergic neurons reside [1]. In the clinical head-to-head study, [18F]FE-PE2I binding in the substantia nigra was normal in patients with preserved striatal DAT who were later confirmed to have non-parkinsonian syndrome diagnoses, while being significantly reduced in confirmed Parkinson's disease patients [2]. The correlation between putamen DAT availability and substantia nigra DAT availability was strong (R = 0.816, p < 0.001) [2]. This extrastriatal imaging capability is not reliably achievable with [123I]FP-CIT SPECT due to its lower spatial resolution and specific binding characteristics [1].

Substantia Nigra Extrastriatal Imaging Parkinson's Disease

Tosylethyl-PE2I Procurement Applications: Evidence-Backed Scenarios for Research and Clinical Production


GMP-Compliant Automated Production of [18F]FE-PE2I for Clinical PET Centers

Procurement of Tosylethyl-PE2I is essential for radiopharmacies implementing GMP-compliant automated synthesis of [18F]FE-PE2I on platforms such as Synthera®+. The precursor's tosylethyl leaving group enables one-step [18F]fluorination achieving up to 62% RCY, with validated formulation yielding a 6-hour shelf life post-synthesis [1]. This high-yielding, reproducible process supports reliable patient scheduling and cost-effective clinical production of DAT PET scans for movement disorder diagnosis [1].

Clinical Research Studies Requiring High Diagnostic Accuracy in Early Parkinson's Disease

Research groups conducting clinical trials for early Parkinson's disease diagnosis or disease-modifying therapy evaluation should prioritize [18F]FE-PE2I PET (enabled by Tosylethyl-PE2I precursor) due to its superior effect size (Glass's Δ = 2.95) compared to [123I]FP-CIT SPECT (Δ = 2.29) for discriminating patients from healthy controls [2]. The tracer's high DAT/SERT selectivity (10-fold higher than FP-CIT) further ensures that quantitative DAT measurements are not confounded by variable serotonin transporter signal [3].

Extrastriatal Dopaminergic Imaging for Differential Diagnosis of Parkinsonian Syndromes

Investigators studying the substantia nigra as a biomarker for early dopaminergic neurodegeneration or for differentiating Parkinson's disease from atypical parkinsonian syndromes should procure Tosylethyl-PE2I to enable [18F]FE-PE2I PET imaging. This tracer provides reliable quantification of DAT in the substantia nigra (R = 0.816 correlation with putamen DAT), a capability not reliably achieved with standard [123I]FP-CIT SPECT [2]. The fast brain kinetics also enable shorter acquisition times (10 minutes for DAT-PET versus 30 minutes for DAT-SPECT) [4].

Longitudinal Studies Tracking DAT Decline in Parkinson's Disease Progression

For multi-year longitudinal studies assessing Parkinson's disease progression or neuroprotective therapy efficacy, [18F]FE-PE2I PET offers established reliability and repeatability in non-advanced Parkinson's disease patients [5]. The tracer's documented dosimetry profile (effective dose 23 μSv/MBq, 4.6 mSv at 200 MBq) supports repeat scanning protocols with acceptable cumulative radiation exposure [6]. Tosylethyl-PE2I precursor procurement ensures consistent tracer supply for studies spanning extended follow-up periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosylethyl-PE2I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.